5-Bromo-2-(chloromethyl)-1,3-benzothiazole

Physicochemical property differentiation Solid-state handling advantage Crystallization purification

This bifunctional benzothiazole building block enables sequential orthogonal derivatization: Sₙ2 at the chloromethyl group followed by Pd-catalyzed cross-coupling at the 5-bromo position, or vice versa. Its dual reactivity is unmatched by simpler mono-functional analogs, maximizing synthetic versatility in kinase inhibitor and fluorescent probe programs. Procurement eliminates costly in-house bromination and regioisomer purification.

Molecular Formula C8H5BrClNS
Molecular Weight 262.55 g/mol
CAS No. 110704-49-9
Cat. No. B035372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(chloromethyl)-1,3-benzothiazole
CAS110704-49-9
Molecular FormulaC8H5BrClNS
Molecular Weight262.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(S2)CCl
InChIInChI=1S/C8H5BrClNS/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2
InChIKeyXKSOYDLJFUNDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9): A Heterobifunctional Benzothiazole Building Block with Orthogonal Reactivity


5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9) is a heterocyclic compound of molecular formula C₈H₅BrClNS and molecular weight 262.55 . The compound features a benzothiazole core with two distinct electrophilic handles: a bromine atom at the 5-position of the benzene ring and a chloromethyl group at the 2-position of the thiazole ring . This substitution pattern creates orthogonal reactivity—the aromatic bromine enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the chloromethyl group serves as an alkylating electrophile for nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles . The 5-bromo substitution on the benzothiazole scaffold is of particular relevance for medicinal chemistry programs targeting kinase inhibition, amyloid imaging, and antimicrobial agents [1].

Why 5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9) Cannot Be Replaced by Simple In-Class Analogs


Simple in-class analogs such as 2-(chloromethyl)benzothiazole (CAS 37859-43-1) or 5-bromo-2-methylbenzothiazole (CAS 63837-11-6) cannot substitute for 5-bromo-2-(chloromethyl)-1,3-benzothiazole due to the fundamental difference in synthetic versatility. 2-(Chloromethyl)benzothiazole lacks the aromatic bromine handle, eliminating all cross-coupling diversification pathways [1]. Conversely, 5-bromo-2-methylbenzothiazole lacks the electrophilic chloromethyl group, precluding nucleophilic substitution-based derivatization [2]. The simultaneous presence of both functional groups in the target compound enables sequential orthogonal derivatization strategies—for instance, first functionalizing the chloromethyl site via SN2 chemistry, followed by palladium-catalyzed cross-coupling at the 5-bromo position, or vice versa . This dual reactivity is structurally unique among commercially available benzothiazole building blocks and dictates that substitution with simpler mono-functional analogs would result in the loss of at least one entire synthetic diversification pathway.

Quantitative Differentiation Evidence: 5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9) Versus Closest Analogs


Physical Property Differentiation: Elevated Melting Point of 5-Bromo-2-(chloromethyl)-1,3-benzothiazole Enables Solid-State Handling and Higher Purity Crystallization

5-Bromo-2-(chloromethyl)-1,3-benzothiazole exhibits a melting point of 107°C , substantially higher than the 34°C melting point of its non-brominated analog 2-(chloromethyl)benzothiazole (CAS 37859-43-1) and the 79°C melting point of 5-bromo-2-methylbenzothiazole (CAS 63837-11-6) [1]. This 73°C elevation relative to the non-brominated analog translates to a solid physical state at ambient laboratory temperatures (20-25°C), whereas 2-(chloromethyl)benzothiazole exists as a low-melting solid requiring sub-ambient storage to prevent liquefaction.

Physicochemical property differentiation Solid-state handling advantage Crystallization purification

Purity Specification and Cost-Per-Gram Analysis: 5-Bromo-2-(chloromethyl)-1,3-benzothiazole Versus Commercial Analogs

Commercially available 5-bromo-2-(chloromethyl)-1,3-benzothiazole is offered at ≥97% purity from multiple vendors . At a 1g scale, pricing from ChemScene is USD 820.00 , while Fluorochem offers the same scale at £692.00 . This represents a substantial premium relative to the simpler 2-(chloromethyl)benzothiazole, which is available at 95-98% purity for approximately £14.00 per gram from Fluorochem and $27.00 per gram from AKSci —a cost differential exceeding 30-fold at the 1g scale. However, the non-brominated analog lacks the aromatic bromine handle required for cross-coupling, meaning procurement of the less expensive compound would necessitate subsequent bromination steps with associated yield losses and purification costs. 5-Bromo-2-methylbenzothiazole (98% purity, TCI) is priced at approximately S$193.50 per 5g [1], equating to ~S$38.70/g, but lacks the chloromethyl electrophile required for alkylation diversification.

Procurement cost analysis Purity specification comparison Vendor sourcing assessment

Lipophilicity and Polar Surface Area Differentiation: 5-Bromo Substitution Modulates Physicochemical Parameters Relevant to Membrane Permeability

5-Bromo-2-(chloromethyl)-1,3-benzothiazole exhibits a calculated LogP of 3.7976 and a topological polar surface area (TPSA) of 12.89 Ų . In contrast, the non-brominated analog 2-(chloromethyl)benzothiazole has a computed XLogP3 value of 3.0 and a TPSA of 41.1 Ų [1]. The bromine substitution at the 5-position increases lipophilicity by approximately +0.8 LogP units while simultaneously reducing TPSA by approximately 28 Ų—a consequence of the bromine atom occupying space that would otherwise contribute to polar surface calculations in the non-substituted analog. The pKa difference between the target compound (-0.08±0.10 predicted) and 5-bromo-2-methylbenzothiazole (1.14±0.10 predicted) [2] reflects the electron-withdrawing effect of the chloromethyl group versus the electron-donating methyl group, with potential implications for protonation state at physiological pH.

Lipophilicity LogP comparison TPSA analysis Drug-likeness parameters

Storage Stability and Handling Considerations: Differential Storage Requirements Between 5-Bromo-2-(chloromethyl)-1,3-benzothiazole and Non-Brominated Analog

5-Bromo-2-(chloromethyl)-1,3-benzothiazole requires refrigerated storage at 4°C per vendor specifications . The non-brominated analog 2-(chloromethyl)benzothiazole requires more stringent long-term storage at -20°C , driven by its low melting point (34°C) and consequent susceptibility to degradation or liquefaction at ambient temperatures. In contrast, 5-bromo-2-methylbenzothiazole requires refrigerated storage (0-10°C) under inert gas due to air and heat sensitivity [1], introducing additional handling complexity (inert atmosphere requirements) not specified for the target compound. The intermediate 4°C storage condition of the target compound represents a moderate cold-chain requirement—less demanding than -20°C freezer storage but requiring refrigeration capacity.

Storage condition differentiation Cold-chain requirements Laboratory handling logistics

Optimal Application Scenarios for 5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9) Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization in Parallel Medicinal Chemistry Libraries

This compound is optimally deployed in medicinal chemistry programs requiring sequential functionalization of two distinct sites on a benzothiazole scaffold . The chloromethyl group enables first-stage diversification with amine, thiol, or alkoxide nucleophiles via SN2 chemistry, while the intact 5-bromo substituent remains available for subsequent palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling to introduce aryl, heteroaryl, amine, or alkyne moieties . This orthogonal reactivity is not achievable with 2-(chloromethyl)benzothiazole (lacks bromine handle) or 5-bromo-2-methylbenzothiazole (lacks chloromethyl electrophile) [1]. The higher melting point (107°C) ensures solid-state stability during weighing and reaction setup, reducing handling errors relative to the low-melting (34°C) non-brominated analog .

Synthesis of Kinase Inhibitor Scaffolds Requiring 5-Position Aryl Substitution

Benzothiazole derivatives with 2-alkylamino substituents and 5-aryl/heteroaryl groups have demonstrated activity as kinase inhibitors, particularly targeting Itk and related tyrosine kinases . 5-Bromo-2-(chloromethyl)-1,3-benzothiazole serves as an ideal precursor for this pharmacophore: the chloromethyl group can be displaced with primary or secondary amines to install the requisite 2-alkylamino moiety, while the 5-bromo position permits Suzuki coupling to introduce diverse aromatic groups for structure-activity relationship (SAR) exploration . The elevated LogP (3.80) and reduced TPSA (12.89 Ų) relative to the non-brominated analog may enhance cellular permeability of the resulting derivatives [1], though aqueous solubility should be monitored.

Development of Benzothiazole-Based Fluorescent Probes and Amyloid Imaging Agents

2-Arylbenzothiazoles with extended conjugation at the 2-position and electron-withdrawing substituents at the 5-position have been investigated as amyloid-binding fluorescent probes for diagnostic imaging applications . 5-Bromo-2-(chloromethyl)-1,3-benzothiazole provides a versatile entry point to such probes: the chloromethyl group can be converted to a formyl or vinyl moiety for extended conjugation, while the 5-bromo substituent serves as a handle for introducing electron-withdrawing or donor groups to tune photophysical properties . The regiospecific 5-bromo substitution is particularly valuable given that benzothiazole cyclization without directing groups typically yields mixtures of regioisomers [1].

Cost-Justified Synthesis Where Dual Functionality Avoids Multi-Step In-House Derivatization

For laboratories without established benzothiazole bromination or chloromethylation protocols, procurement of 5-bromo-2-(chloromethyl)-1,3-benzothiazole is cost-justified despite its premium pricing (~USD 820-890/g) relative to simpler analogs (~USD 27/g) . The 30-fold cost differential must be evaluated against the fully burdened cost of in-house synthesis: bromination of 2-(chloromethyl)benzothiazole would require regiospecific electrophilic aromatic substitution conditions to achieve 5-selectivity, followed by purification to remove regioisomeric impurities [1]. Considering typical academic or industrial fully burdened chemist costs, the pre-functionalized compound becomes economically favorable when the alternative requires >2-3 days of synthetic effort plus associated analytical characterization and purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(chloromethyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.